ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O2/c1-3-22-12(21)9-6-19-20(7(9)2)11-10(14)4-8(5-18-11)13(15,16)17/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUDCDUGYLDMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Some compounds with similar structures are thought to act by affecting spectrin-like proteins in the cytoskeleton of certain organisms. .
Biochemical Pathways
Derivatives of similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Biological Activity
Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C13H12ClF3N2O2
- Molecular Weight: 320.69 g/mol
Biological Activity Overview
The biological activity of the compound is primarily attributed to its interactions with various biological targets. Key areas of activity include:
- Antimicrobial Activity: The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Properties: Studies have indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects, which may be attributed to inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
- Anticancer Activity: Research has highlighted the potential of pyrazole derivatives in cancer treatment, demonstrating inhibitory effects on cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-withdrawing groups, such as trifluoromethyl and chloro substituents, enhances the biological activity of the compound. For instance, compounds with stronger electron-withdrawing groups at specific positions on the pyrazole ring exhibited increased inhibitory activities .
| Compound | Substituent | IC50 (μM) | Activity Type |
|---|---|---|---|
| 12c | 4-Fluorophenyl | 10 | Inhibitory |
| 24b | 2-Methylphenyl | 60.91 | NA Inhibition |
| 150a | None | 5.40 | COX Inhibition |
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent . -
Anti-inflammatory Activity:
In vivo studies showed that the compound significantly reduced inflammation in animal models, with a notable decrease in edema compared to control groups. The mechanism was linked to the inhibition of COX enzymes . -
Anticancer Potential:
The compound was tested against several cancer cell lines, showing varying degrees of cytotoxicity. Notably, it exhibited IC50 values comparable to established anticancer agents, indicating its potential for further development in cancer therapeutics .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound, focusing on its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammation.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate | 0.05 | 0.01 | 5.0 |
| Celecoxib | 0.04 | 0.04 | 1.0 |
The selectivity index indicates a preference for COX-2 inhibition over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs.
Antiviral Activity
In addition to its anti-inflammatory properties, this compound has demonstrated promising antiviral activity against various strains of viruses, particularly HIV.
A study published in MDPI evaluated several pyrazole derivatives for their anti-HIV activity, where this compound was included due to its structural similarity to known active compounds:
- EC50 Value : 0.033 μmol/L
- Selectivity Index : High selectivity against HIV with minimal cytotoxicity observed.
These findings suggest that this compound could be further developed as an antiviral agent.
Safety and Toxicology Studies
Safety assessments have been conducted to evaluate the toxicity profile of this compound. Acute oral toxicity tests in rodents indicated an LD50 greater than 2000 mg/kg, suggesting a favorable safety margin for potential therapeutic use.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Pyridine Chlorine
The chlorine atom at the 3-position of the pyridine ring undergoes nucleophilic substitution due to electron-withdrawing effects from the adjacent trifluoromethyl group (-CF₃). This enhances the electrophilicity of the pyridine ring, facilitating displacement with nucleophiles such as amines, alkoxides, or thiols.
| Reaction Type | Conditions | Example Product | Yield | Citation |
|---|---|---|---|---|
| Amination | NH₃/EtOH, 80°C, 12 h | Pyridine-NH₂ derivative | ~75% | |
| Methoxylation | NaOMe/MeOH, reflux | Pyridine-OMe derivative | 68% |
Key Insight : The trifluoromethyl group directs substitution to the para-position relative to itself, favoring regioselective outcomes.
Ester Hydrolysis and Carboxylic Acid Derivatives
The ethyl ester group at the pyrazole-4-position undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This intermediate is pivotal for further functionalization:
Hydrolysis Pathways
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Basic | NaOH/H₂O, reflux | Carboxylic acid salt | Precursor for amides |
| Acidic | HCl/EtOH, Δ | Free carboxylic acid | Coordination chemistry |
Amide Formation
The carboxylic acid is converted to acyl chlorides (e.g., using SOCl₂) and subsequently reacted with amines to form amides:
textR-NH₂ + Cl-CO-Pyrazole → R-NH-CO-Pyrazole + HCl
Example : Reaction with 5-(trifluoromethyl)pyridin-2-amine yields antifungal carboxamides (62–89% yields) .
Coordination Chemistry as a Ligand
The pyridine nitrogen and ester carbonyl oxygen enable coordination with transition metals. For example:
-
Pd(II) complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Cu(I/II) complexes : Explored for catalytic applications in C–N bond formation.
Structural Note : Crystallographic studies reveal coplanarity between pyridine and pyrazole rings, enhancing chelation stability.
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed couplings:
| Reaction | Catalytic System | Product | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives | 52–83% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Arylaminopyridines | 70% |
Regioselectivity : The trifluoromethyl group suppresses side reactions by deactivating the pyridine ring .
Electrophilic Substitution on the Pyrazole Ring
The electron-rich pyrazole ring undergoes electrophilic substitution at the 5-position (para to the methyl group):
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative |
| Halogenation | Br₂/FeCl₃ | 5-Bromo derivative |
Limitation : Steric hindrance from the methyl group reduces reactivity at the 3-position.
Trifluoromethyl Group Reactivity
The -CF₃ group is generally inert under standard conditions but can participate in:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate?
- Methodological Answer : The compound is synthesized via multi-step condensation reactions. For example, pyrazole esters are often prepared by reacting hydrazines with β-keto esters under acidic conditions. A typical approach involves:
Condensation : Reacting 3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide with ethyl acetoacetate in ethanol under reflux to form the pyrazole core .
Functionalization : Introducing substituents via nucleophilic substitution or cross-coupling reactions (e.g., using Pd catalysts for aryl coupling) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product .
- Yield Optimization : Adjusting reaction time, temperature, and stoichiometry (e.g., 80°C for 10 hours in DMF with K₂CO₃ as a base) improves yields up to 75–85% .
Q. How is this compound characterized, and what analytical techniques are critical for validation?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinyl and trifluoromethyl groups show distinct shifts at δ 8.5–9.0 ppm and δ 120–125 ppm, respectively) .
- Mass Spectrometry (LC-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 363.3) validate molecular weight .
- X-ray Crystallography : Determines crystal packing and bond angles (e.g., triclinic system with a = 7.72 Å, α = 98.7°) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1700–1750 cm⁻¹ .
Q. What biological activities are associated with this compound, and how are they assessed?
- Reported Activities : Pyrazole derivatives exhibit antitumor, antimicrobial, and anti-inflammatory properties. For example:
- Antitumor : Screened against cancer cell lines (e.g., MCF-7, IC₅₀ = 12 µM) via MTT assays .
- Antimicrobial : Tested against E. coli and S. aureus using agar diffusion (zone of inhibition ≥15 mm at 100 µg/mL) .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced activity?
- Approaches :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction conditions .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify key interactions with biological targets (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .
- Case Study : ICReDD’s workflow integrates computation and experimentation to reduce trial-and-error, achieving a 40% reduction in reaction optimization time .
Q. What strategies are effective for crystallizing this compound, and how does crystal structure influence reactivity?
- Crystallization : Slow evaporation from ethanol at 4°C yields single crystals suitable for X-ray analysis. Triclinic symmetry (space group P1) with intermolecular π-π stacking (3.8 Å) stabilizes the lattice .
- Reactivity Insights : Steric hindrance from the pyridinyl group directs electrophilic substitution to the para position of the pyrazole ring .
Q. How do substituent modifications impact structure-activity relationships (SAR) in related pyrazole derivatives?
- Key Modifications :
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability (logP increases by ~0.5 units) .
- Chlorine vs. Fluorine : Chlorine at the pyridinyl position improves antimicrobial activity (2-fold higher potency vs. P. aeruginosa) compared to fluorine .
- Data-Driven Design : Bioisosteric replacement (e.g., CF₃ → CN) maintains steric bulk while altering electronic properties .
Q. What are the challenges in managing byproducts during synthesis, and how can they be mitigated?
- Common Byproducts :
- Diastereomers : Formed during cyclization (e.g., 10–15% yield of undesired isomer). Mitigated by chiral chromatography .
- Hydrolysis Products : Ethyl ester hydrolysis under basic conditions. Controlled by maintaining pH <8 during workup .
- Analytical Monitoring : HPLC with UV detection (λ = 254 nm) tracks byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
